Cyclohexene, 4-(dimethoxymethyl)-
Description
Structural Features and Functional Group Considerations
Cyclohexene (B86901), 4-(dimethoxymethyl)- possesses a distinctive molecular structure characterized by a six-membered cyclohexene ring and a dimethoxymethyl group attached at the fourth carbon position. The IUPAC name for this compound is 4-(dimethoxymethyl)cyclohexene, and it is identified by the CAS number 7560-65-8. nih.gov
The core of the molecule is the cyclohexene ring, which contains a carbon-carbon double bond. This double bond is a key reactive site, susceptible to a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. The stereochemistry of the cyclohexene ring, which typically adopts a half-chair conformation, can influence the selectivity of these reactions.
The second crucial functional group is the dimethoxymethyl group, which is a dimethyl acetal (B89532). Acetals are protecting groups for aldehydes. Under acidic conditions, the acetal can be hydrolyzed to reveal the corresponding aldehyde, 4-formylcyclohexene. This latent aldehyde functionality provides a strategic advantage in multi-step syntheses, allowing for the unmasking of a reactive carbonyl group at a desired stage. The presence of both the alkene and the protected aldehyde in the same molecule makes Cyclohexene, 4-(dimethoxymethyl)- a bifunctional building block.
Table 1: Key Properties of Cyclohexene, 4-(dimethoxymethyl)-
| Property | Value |
| Molecular Formula | C9H16O2 |
| IUPAC Name | 4-(dimethoxymethyl)cyclohexene |
| CAS Number | 7560-65-8 |
| Molecular Weight | 156.22 g/mol |
Importance in Modern Organic Synthesis
The significance of Cyclohexene, 4-(dimethoxymethyl)- in modern organic synthesis stems from its ability to participate in a range of chemical transformations, providing access to a variety of more complex molecules. Its bifunctional nature allows for sequential or orthogonal manipulation of its reactive sites.
One of the primary applications of this compound is as a precursor to 4-formylcyclohexene. This unsaturated aldehyde is a valuable dienophile in Diels-Alder reactions, a powerful and widely used method for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The Diels-Alder reaction allows for the construction of complex polycyclic systems with a high degree of stereocontrol. libretexts.org By using Cyclohexene, 4-(dimethoxymethyl)-, chemists can introduce a masked aldehyde functionality into the Diels-Alder adduct, which can then be deprotected and further elaborated.
Furthermore, the double bond in the cyclohexene ring can be functionalized in various ways. For instance, epoxidation of the double bond would yield a cyclohexene oxide derivative, which can then undergo ring-opening reactions with various nucleophiles to introduce new functional groups with specific stereochemistry. nih.govparis-saclay.fr Such strategies are crucial in the synthesis of natural products and pharmaceuticals, where precise control over the three-dimensional arrangement of atoms is often required.
The ability to selectively react with either the double bond or the protected aldehyde group makes Cyclohexene, 4-(dimethoxymethyl)- a highly adaptable building block for the synthesis of highly functionalized cyclohexanes and other cyclic systems. nih.gov
Overview of Research Directions and Scope
Current research involving functionalized cyclohexenes, including derivatives of Cyclohexene, 4-(dimethoxymethyl)-, is focused on the development of new synthetic methodologies and the synthesis of biologically active molecules. The stereoselective functionalization of the cyclohexene core remains a significant area of investigation, with the aim of creating complex stereochemical arrays found in many natural products. mdpi.com
Researchers are exploring novel catalytic systems to achieve highly selective transformations of the double bond, such as asymmetric dihydroxylation and aminohydroxylation, to introduce chirality. Moreover, the development of tandem reactions that sequentially modify both the alkene and the aldehyde functionalities of the deprotected form is an active area of research, as it can significantly increase the efficiency of a synthetic route.
The application of Cyclohexene, 4-(dimethoxymethyl)- and its derivatives in the total synthesis of natural products is another key research direction. The cyclohexene motif is a common structural element in a wide range of natural products with interesting biological activities. The ability to introduce a protected aldehyde group early in a synthesis and carry it through several steps before its transformation is a powerful tool for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethoxymethyl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-4,8-9H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQDLLJFLVONBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC=CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884405 | |
| Record name | Cyclohexene, 4-(dimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-65-8 | |
| Record name | 4-(Dimethoxymethyl)cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(dimethoxymethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-(dimethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexene, 4-(dimethoxymethyl)- | |
| Source | EPA DSSTox | |
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Synthetic Methodologies for Cyclohexene, 4 Dimethoxymethyl and Its Precursors
Strategies for Cyclohexene (B86901) Ring Construction and Functionalization
The formation of the appropriately substituted cyclohexene ring is a foundational step in the synthesis. This can be accomplished through several reaction types.
A principal and direct route to forming a cyclohexene is the acid-catalyzed dehydration of a cyclohexanol. youtube.comumass.edu For the target molecule, this involves the elimination of water from 4-(dimethoxymethyl)cyclohexanol. This reaction is typically promoted by strong acids like phosphoric acid or sulfuric acid and heat. youtube.comumass.eduyoutube.com The process is an equilibrium, which can be driven toward the product, cyclohexene, by distilling the lower-boiling-point products (alkene and water) as they are formed, in accordance with Le Châtelier's principle. youtube.comutdallas.edu The crude distillate often contains impurities such as water, unreacted alcohol, and the acid catalyst, which require subsequent purification steps like washing with sodium carbonate solution and drying with an anhydrous salt. youtube.comlibretexts.orgsavemyexams.com
Table 1: Typical Conditions for Dehydration of Cyclohexanol Derivatives
| Precursor | Reagent/Catalyst | Key Conditions | Product |
|---|---|---|---|
| 4-(dimethoxymethyl)cyclohexanol | Phosphoric Acid (H₃PO₄) | Heat, Distillation | Cyclohexene, 4-(dimethoxymethyl)- |
This table represents generalized conditions based on the standard dehydration of cyclohexanols.
An alternative to dehydration is the catalytic dehydrogenation of a saturated cyclohexane (B81311) ring. This industrial process typically involves passing the vapor of a cyclohexane derivative over a catalyst at high temperatures. While a powerful method for producing alkenes, its application to complex molecules like Cyclohexene, 4-(dimethoxymethyl)- can be challenging. A related process is the catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones to form phenol (B47542) derivatives, which highlights the utility of catalysts in removing hydrogen to create unsaturation. nih.gov
Skeletal isomerization reactions, often catalyzed by zeolites or other solid acids, can rearrange the carbon framework of a molecule. rsc.orgbohrium.com These pathways are crucial in the petrochemical industry for converting compounds like cyclohexene into more valuable products such as methylcyclopentene. nih.govresearchgate.net The reaction proceeds through carbocationic intermediates, and understanding the free energy landscapes is key to controlling the product distribution. bohrium.comresearchgate.net While highly significant in bulk chemical production, the selective application of skeletal isomerization to synthesize a specific functionalized molecule like Cyclohexene, 4-(dimethoxymethyl)- from a different carbon skeleton would require highly specialized catalytic systems.
Introduction and Transformation of the Dimethoxymethyl Group
The most common method for forming the dimethoxymethyl group is the acetalization of the corresponding aldehyde, in this case, 4-formylcyclohexene. nih.gov This reaction involves treating the aldehyde with methanol (B129727) in the presence of an acid catalyst. To favor the formation of the acetal (B89532), an excess of methanol is used, or a dehydrating agent is employed to remove the water formed during the reaction. Trialkyl orthoformates, in the presence of a catalyst, are also highly effective for this transformation. organic-chemistry.org Various catalysts, including zirconium tetrachloride and palladium complexes, can facilitate this protection under mild conditions. organic-chemistry.org
Table 2: Common Methods for Acetalization of 4-Formylcyclohexene
| Aldehyde Precursor | Reagents | Catalyst | Product |
|---|---|---|---|
| 4-formylcyclohexene | Methanol | Acid (e.g., HCl, H₂SO₄) | Cyclohexene, 4-(dimethoxymethyl)- |
This table outlines standard acetalization procedures.
In multi-step syntheses, it is often necessary to "protect" a reactive functional group, like an aldehyde, to prevent it from reacting while other parts of the molecule are being modified. wikipedia.org The dimethoxymethyl group is an excellent acetal protecting group for an aldehyde. youtube.com It is stable under basic and nucleophilic conditions, allowing for a wide range of chemical transformations elsewhere in the molecule. youtube.com When the synthesis is complete, the protecting group can be easily removed (deprotected) by treatment with aqueous acid, regenerating the original aldehyde. wikipedia.org This strategy of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups. numberanalytics.comjocpr.comlibretexts.org
Stereoselective and Asymmetric Synthesis of Cyclohexene, 4-(dimethoxymethyl)-
The control of stereochemistry is paramount in modern organic synthesis, as the biological activity of a molecule is often dictated by its three-dimensional arrangement. For Cyclohexene, 4-(dimethoxymethyl)-, the stereocenter at the 4-position presents a key challenge.
Diastereoselective synthesis of Cyclohexene, 4-(dimethoxymethyl)- can be effectively achieved through several methodologies, with the Diels-Alder reaction being a prominent example. The reaction between a 1,3-diene and a dienophile, in this case, a derivative of acrolein, can lead to the formation of the cyclohexene ring with specific stereochemistry.
One plausible diastereoselective route involves the use of a chiral auxiliary on the dienophile. For instance, the reaction of a chiral acrolein equivalent with 1,3-butadiene (B125203) can proceed with high diastereoselectivity, guided by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Another approach centers on substrate-controlled diastereoselectivity, where a pre-existing stereocenter in one of the reactants directs the stereochemical outcome of the reaction. For example, a chiral diene can react with an achiral dienophile to produce a diastereomerically enriched cyclohexene product.
The use of Lewis acid catalysts can also influence the diastereoselectivity of the Diels-Alder reaction by altering the energy of the transition states leading to different diastereomers.
A notable strategy involves the cascade inter–intramolecular double Michael addition, which has been successfully employed for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org This methodology could potentially be adapted for the synthesis of cyclohexene precursors.
Table 1: Examples of Diastereoselective Reactions for Cyclohexene Synthesis
| Diene | Dienophile | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Reference Principle |
| 1,3-Butadiene | N-acryloyloxazolidinone | TiCl4 | >95:5 | Evans, D. A. et al. |
| (R)-1-methoxy-1,3-butadiene | Acrolein dimethyl acetal | BF3·OEt2 | >90:10 | Substrate Control |
| Cyclopentadiene (B3395910) | Chiral acrylate (B77674) ester | Et2AlCl | up to 99:1 | harvard.edu |
This table presents representative data based on established principles of diastereoselective synthesis.
Enantioselective catalysis offers a more atom-economical and elegant approach to obtaining enantiomerically pure compounds. In the context of Cyclohexene, 4-(dimethoxymethyl)-, the asymmetric Diels-Alder reaction is a powerful tool. harvard.edu
Chiral Lewis acids, such as those derived from boron, aluminum, or copper complexed with chiral ligands, can catalyze the reaction between a diene and a dienophile to produce the desired enantiomer of the cyclohexene product with high enantiomeric excess (ee). libretexts.org For instance, a catalyst system composed of a monoacylated tartaric acid and a boronic acid can effectively catalyze the Diels-Alder reaction of cyclopentadiene with methacrolein, yielding the product with high enantioselectivity. libretexts.org
Organocatalysis has also emerged as a robust strategy for enantioselective synthesis. Chiral secondary amines can catalyze the inverse-electron-demand oxo-Diels–Alder reaction between enones and enolizable aldehydes, leading to the formation of optically active bicyclic dihydropyrans. rsc.org This principle could be extended to the synthesis of chiral cyclohexene derivatives.
Furthermore, catalytic asymmetric spirocyclizing Diels-Alder reactions of enones have been developed, providing access to highly congested quaternary stereogenic spirocenters with excellent enantioselectivity. acs.org
Table 2: Enantioselective Catalysts for Diels-Alder Reactions
| Catalyst Type | Ligand/Motif | Dienophile | Diene | Enantiomeric Excess (ee) | Reference Principle |
| Chiral Lewis Acid | (S)-BINOL-AlCl | Acrolein dimethyl acetal | 1,3-Butadiene | >90% | harvard.edu |
| Organocatalyst | (S)-Proline | α,β-Unsaturated aldehyde | Dienes | >95% | rsc.org |
| Chiral Chromium Complex | Salen | Various | Dienes | up to 99% | harvard.edu |
This table provides illustrative examples based on known enantioselective catalytic systems.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of Cyclohexene, 4-(dimethoxymethyl)- and its precursors aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-free and mechanochemical synthetic methods offer significant advantages by reducing or eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. ijsdr.org Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), can lead to faster reaction times and higher yields compared to traditional solution-phase synthesis.
The synthesis of acetals, a key functional group in the target molecule, can be achieved under solvent-free conditions using a catalytic amount of an acid. ijsdr.org This approach avoids the need for large volumes of solvent and simplifies the purification process.
While specific examples for the mechanochemical synthesis of Cyclohexene, 4-(dimethoxymethyl)- are not documented, the principles have been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and C-C bond formation. ijsdr.org
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions (e.g., neutral pH, room temperature). This approach aligns well with the principles of green chemistry by offering an environmentally benign alternative to traditional chemical catalysts.
For the synthesis of precursors to Cyclohexene, 4-(dimethoxymethyl)-, biocatalytic methods can be envisioned. For example, the enzymatic reduction of a cyclohexenone derivative to the corresponding cyclohexenol (B1201834) could be a key step. Lipases and dehydrogenases are classes of enzymes that have shown broad applicability in organic synthesis.
The synthesis of nanoparticles, which can act as catalysts in various reactions, can also be achieved using plant extracts, providing a greener alternative to conventional chemical methods. acs.org
Electrochemical synthesis uses electricity to drive chemical reactions, often with high selectivity and without the need for stoichiometric chemical oxidants or reductants, thus reducing waste.
A relevant application to the synthesis of Cyclohexene, 4-(dimethoxymethyl)- is the electrochemical deprotection of the acetal group. rsc.org This can be achieved under neutral conditions, avoiding the use of harsh acids typically required for acetal hydrolysis. rsc.org The electrochemical method can also be applied to the formation of acetals from terminal alkynes and alcohols. organic-chemistry.org
Furthermore, electrochemical methods have been developed for cascade reactions, such as the thia-Michael addition and thioacetalization of cyclic enones, demonstrating the potential for complex transformations in a single, environmentally friendly step. researchgate.net
Table 3: Green Chemistry Approaches in Organic Synthesis
| Green Chemistry Technique | Reaction Type | Substrate Example | Advantages | Reference Principle |
| Mechanochemistry | Acetal Formation | Aldehyde/Ketone + Diol | Solvent-free, faster reaction | ijsdr.org |
| Biocatalysis | Ketone Reduction | 2-Cyclohexen-1-one | High selectivity, mild conditions | General Biocatalysis |
| Electrochemistry | Acetal Deprotection | Aromatic/Aliphatic Acetals | Neutral conditions, no chemical reagents | rsc.org |
This table illustrates the application of green chemistry principles to relevant transformations.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of Cyclohexene, 4-(dimethoxymethyl)- logically disconnects the cyclohexene ring at the C-C bonds formed during the cycloaddition. This disconnection points to a conjugated diene and a substituted alkene (dienophile) as the immediate precursors.
The key functional group in the target molecule is the dimethyl acetal. A primary retrosynthetic disconnection involves breaking the two C-O bonds of the acetal, which is a common protecting group for an aldehyde. This functional group interconversion (FGI) reveals a precursor molecule, 4-formylcyclohexene. This aldehyde is a known product of the Diels-Alder reaction between 1,3-butadiene and acrolein.
However, a more direct and efficient synthetic pathway involves carrying the acetal functionality through the reaction sequence. This avoids the need for post-reaction protection or potential side reactions associated with the free aldehyde group under thermal conditions. Therefore, the most logical retrosynthetic disconnection is of the C=C bond within the cyclohexene ring and the adjacent single bonds, which is characteristic of a Diels-Alder transform.
This leads to the identification of two primary building blocks:
The Diene: 1,3-Butadiene
The Dienophile: Acrolein dimethyl acetal (3,3-dimethoxyprop-1-ene)
The forward synthesis, therefore, involves the thermal cycloaddition of 1,3-butadiene and acrolein dimethyl acetal. This reaction directly constructs the cyclohexene ring and installs the dimethoxymethyl group at the desired position in a single, atom-economical step. The reaction is typically performed under elevated temperature and pressure to facilitate the cycloaddition.
Table 2.5.1: Retrosynthetic Disconnection of Cyclohexene, 4-(dimethoxymethyl)-
| Target Molecule | Transform | Precursors |
| Cyclohexene, 4-(dimethoxymethyl)- | Diels-Alder Reaction | 1,3-Butadiene + Acrolein dimethyl acetal |
| Cyclohexene, 4-(dimethoxymethyl)- | Functional Group Interconversion (FGI) | 4-Formylcyclohexene |
| 4-Formylcyclohexene | Diels-Alder Reaction | 1,3-Butadiene + Acrolein |
Reactivity and Reaction Mechanisms of Cyclohexene, 4 Dimethoxymethyl
Reactions Involving the Cyclohexene (B86901) Double Bond
The π-bond of the alkene is the most reactive site in the molecule, readily undergoing addition and oxidation reactions. The presence of the 4-(dimethoxymethyl) substituent, being remote from the double bond, is expected to have a minimal electronic effect on the reactivity of the alkene but may exert steric influence.
Electrophilic addition is a characteristic reaction of alkenes. In this process, the π-bond is broken, and two new sigma (σ) bonds are formed by the addition of an electrophilic reagent.
Catalytic hydrogenation of the double bond in Cyclohexene, 4-(dimethoxymethyl)- results in the formation of the saturated cyclohexane (B81311) ring, yielding 4-(dimethoxymethyl)cyclohexane. This reaction involves the addition of two hydrogen atoms across the double bond in the presence of a metal catalyst.
The process is typically a syn-addition, where both hydrogen atoms add to the same face of the alkene. The alkene adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of two hydrogen atoms. Due to the steric hindrance that may be posed by the dimethoxymethyl group, the hydrogen atoms may preferentially add to the face of the ring opposite to this substituent.
| Catalyst | Conditions | Product |
| Platinum (Pt) | H₂, RT, atmospheric pressure | 4-(dimethoxymethyl)cyclohexane |
| Palladium (Pd) | H₂, RT, atmospheric pressure | 4-(dimethoxymethyl)cyclohexane |
| Raney Nickel (Ni) | H₂, elevated temp. and pressure | 4-(dimethoxymethyl)cyclohexane |
This table presents typical catalysts and conditions for alkene hydrogenation, analogous to the expected reaction for Cyclohexene, 4-(dimethoxymethyl)-.
Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to Cyclohexene, 4-(dimethoxymethyl)- is expected to proceed via an anti-addition mechanism. chemistrysteps.com The reaction is initiated by the electrophilic attack of the halogen on the double bond, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). chemistrysteps.comlibretexts.org This intermediate is then attacked by a halide ion from the side opposite to the ring, resulting in the formation of a trans-vicinal dihalide. chemistrysteps.comlumenlearning.com For example, the reaction with bromine would yield trans-1,2-dibromo-4-(dimethoxymethyl)cyclohexane. This anti-addition stereochemistry is a key feature of this reaction. youtube.com The reaction with bromine serves as a qualitative test for the presence of a double bond, as the characteristic reddish-brown color of bromine disappears. chemistrysteps.com
Halohydrin Formation: When halogenation is conducted in the presence of water as a solvent, a halohydrin is formed instead of a dihalide. chemistrysteps.com The mechanism also involves the formation of a halonium ion intermediate. chemistrysteps.com However, because water is present in a large excess, it acts as the nucleophile, attacking the halonium ion. chemistrysteps.com This attack occurs from the anti-face, leading to the anti-addition of a halogen and a hydroxyl group across the double bond. leah4sci.com Since the double bond in Cyclohexene, 4-(dimethoxymethyl)- is symmetrically substituted, the attack of water can occur at either of the two carbons of the halonium ion. Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the final halohydrin product. A common and safer alternative to using Br₂ for this transformation is N-bromosuccinimide (NBS) in an aqueous solvent like DMSO. masterorganicchemistry.comyoutube.com
| Reagent | Conditions | Major Product | Mechanism Feature |
| Br₂ | Inert solvent (e.g., CH₂Cl₂) | trans-1,2-Dibromo-4-(dimethoxymethyl)cyclohexane | Anti-addition via bromonium ion chemistrysteps.com |
| Br₂ / H₂O | Aqueous solution | 2-Bromo-5-(dimethoxymethyl)cyclohexan-1-ol | Anti-addition, Markovnikov regioselectivity leah4sci.comfiveable.me |
| NBS / H₂O, DMSO | Aqueous organic solvent | 2-Bromo-5-(dimethoxymethyl)cyclohexan-1-ol | Safer alternative to Br₂ masterorganicchemistry.com |
This table outlines the expected outcomes for halogenation and halohydrin formation based on established mechanisms for cyclohexene.
Hydration: The addition of water across the double bond, or hydration, converts Cyclohexene, 4-(dimethoxymethyl)- into the corresponding alcohol, 4-(dimethoxymethyl)cyclohexanol. This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄). The mechanism involves the protonation of the double bond to form a secondary carbocation intermediate, which is then attacked by a water molecule. Deprotonation of the resulting oxonium ion yields the alcohol. In industrial settings, the direct hydration of cyclohexene often suffers from low conversion rates, which has led to the use of solid acid catalysts like HZSM-5 zeolite to improve performance. researchgate.netcetjournal.it
Oxyfunctionalization via Epoxidation: A key oxyfunctionalization reaction is epoxidation, which converts the alkene into an epoxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, forming cyclohexene oxide, 4-(dimethoxymethyl)-7-oxabicyclo[4.1.0]heptane. Epoxidation can also be achieved using hydrogen peroxide (H₂O₂) in the presence of a catalyst. csic.es The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions. For instance, acid-catalyzed hydrolysis of the epoxide yields a trans-1,2-diol, specifically trans-4-(dimethoxymethyl)cyclohexane-1,2-diol.
| Reaction | Reagent(s) | Conditions | Product |
| Hydration | H₂O, H₂SO₄ (cat.) | Aqueous acid | 4-(dimethoxymethyl)cyclohexanol |
| Hydration | H₂O, HZSM-5 catalyst | Elevated temp. & pressure | 4-(dimethoxymethyl)cyclohexanol researchgate.net |
| Epoxidation | m-CPBA | Inert solvent (e.g., CH₂Cl₂) | 4-(dimethoxymethyl)-7-oxabicyclo[4.1.0]heptane |
| Epoxidation | H₂O₂, catalyst | Varies with catalyst | 4-(dimethoxymethyl)-7-oxabicyclo[4.1.0]heptane csic.es |
| Epoxide Hydrolysis | H₃O⁺ (from epoxide) | Aqueous acid | trans-4-(dimethoxymethyl)cyclohexane-1,2-diol |
This table summarizes hydration and epoxidation reactions applicable to the cyclohexene moiety.
Allylic oxidation introduces an oxygen functional group at a position adjacent to the double bond, leaving the double bond intact. thieme-connect.de For Cyclohexene, 4-(dimethoxymethyl)-, the allylic positions are at carbons C3 and C6. This reaction is significant for synthesizing α,β-unsaturated alcohols and ketones, which are important synthetic intermediates. mdpi.com
Various reagents can effect this transformation. A classic reagent is selenium dioxide (SeO₂), which typically introduces a hydroxyl group at the allylic position. thieme-connect.de Modern methods often employ catalytic systems, such as those based on copper, chromium, or palladium, using an oxidant like tert-butyl hydroperoxide (TBHP). thieme-connect.dechemrxiv.org These reactions can proceed through radical or organometallic intermediates. For example, the reaction of cyclohexene with oxygen in the presence of a TiZrCo catalyst can selectively produce 2-cyclohexen-1-one. mdpi.com Another approach involves allylic bromination using N-bromosuccinimide (NBS) with a radical initiator, followed by nucleophilic substitution to introduce an oxygen-containing group. masterorganicchemistry.comdoubtnut.com
| Reagent / Catalyst | Oxidant | Conditions | Major Allylic Product(s) |
| Selenium Dioxide (SeO₂) | Stoichiometric | Heating | 4-(dimethoxymethyl)cyclohex-2-en-1-ol thieme-connect.de |
| CrO₃, Pyridine | Stoichiometric | Room Temperature | 4-(dimethoxymethyl)cyclohex-2-en-1-one |
| TiZrCo catalyst | O₂ (air) | 80 °C, acetonitrile | 4-(dimethoxymethyl)cyclohex-2-en-1-one mdpi.com |
| NBS, AIBN (initiator) | N/A | CCl₄, light/heat | 3-Bromo-5-(dimethoxymethyl)cyclohex-1-ene doubtnut.com |
This table shows representative conditions and products for the allylic oxidation of a cyclohexene ring system.
Oxidation Reactions
Epoxidation Strategies
Epoxidation of the double bond in Cyclohexene, 4-(dimethoxymethyl)- transforms the alkene into an epoxide, a valuable intermediate in organic synthesis. Various strategies have been developed for this conversion, often employing peroxy acids or metal-based catalysts with an oxidant.
Commonly used reagents for the epoxidation of alkenes include peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA). In these reactions, the peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism.
Another significant strategy involves catalytic epoxidation using transition metal catalysts in the presence of an oxygen source, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). The choice of catalyst and oxidant can significantly impact the efficiency and selectivity of the epoxidation process. For instance, vanadium-based catalysts are known to be effective for the epoxidation of allylic alcohols, and their utility can extend to other substituted alkenes.
| Epoxidation Method | Reagent/Catalyst | Oxidant | Typical Solvent |
| Peroxy Acid Epoxidation | m-CPBA | - | Dichloromethane (CH₂Cl₂) |
| Catalytic Epoxidation | Vanadium complex | H₂O₂ or TBHP | Acetonitrile |
| Catalytic Epoxidation | Titanium silicalite-1 (TS-1) | H₂O₂ | Methanol (B129727) |
This table is interactive. Data can be sorted and filtered based on user input.
Mechanistic Investigations of Catalytic Oxidation
The catalytic oxidation of Cyclohexene, 4-(dimethoxymethyl)- can proceed through different mechanistic pathways, primarily distinguished as radical-mediated or non-radical mechanisms. The specific pathway is often dependent on the catalyst, oxidant, and reaction conditions employed.
Radical-mediated oxidation pathways are typically initiated by the homolytic cleavage of a weak bond in an initiator, which can be the oxidant itself or a radical initiator added to the reaction mixture. In the context of cyclohexene derivatives, the reaction often initiates with the abstraction of an allylic hydrogen atom, which is particularly susceptible to radical attack.
The resulting allylic radical can then react with molecular oxygen or another oxidizing species to form a peroxy radical. This peroxy radical is a key intermediate that can propagate the radical chain reaction by abstracting a hydrogen atom from another molecule of the substrate, leading to the formation of a hydroperoxide and a new allylic radical. The decomposition of the hydroperoxide, often catalyzed by transition metals, can lead to a variety of oxidation products, including enones and enols.
Key Steps in a Radical-Mediated Pathway:
Initiation: Formation of an initial radical species.
Propagation:
Abstraction of an allylic hydrogen from Cyclohexene, 4-(dimethoxymethyl)- to form an allylic radical.
Reaction of the allylic radical with an oxidant (e.g., O₂) to form a peroxy radical.
Hydrogen abstraction by the peroxy radical from another substrate molecule to form a hydroperoxide.
Termination: Combination of two radical species to form a non-radical product.
Non-radical mechanisms in catalytic oxidation often involve the formation of a metal-oxo or metal-peroxo species as the active oxidant. In these pathways, the transfer of an oxygen atom to the double bond occurs without the intermediacy of free radicals.
For example, in epoxidation reactions catalyzed by high-valent metal-oxo species, the reaction can proceed through a concerted mechanism where the oxygen atom is transferred directly to the alkene. Alternatively, a stepwise mechanism involving the formation of a metallacyclic intermediate, such as a metalloxetane, has also been proposed. The nature of the metal, its ligand environment, and the substrate all play a role in determining the precise non-radical pathway.
Role of Transition Metal Catalysts in Oxidation
Transition metal catalysts are pivotal in the oxidation of Cyclohexene, 4-(dimethoxymethyl)-, as they can offer high activity and selectivity under mild reaction conditions. The choice of the transition metal is crucial, as different metals can favor different reaction pathways.
For instance, metals like cobalt, manganese, and copper are often associated with promoting radical-mediated allylic oxidation, leading to the formation of 2-cyclohexen-1-one and 2-cyclohexen-1-ol derivatives. In contrast, metals such as molybdenum, tungsten, and vanadium are well-known for their effectiveness in catalyzing epoxidation reactions via non-radical pathways, particularly with hydroperoxide oxidants.
The catalytic activity and selectivity are also influenced by the ligand sphere around the metal center. Ligands can modify the electronic and steric properties of the metal catalyst, thereby tuning its reactivity and directing the reaction towards a desired product.
| Transition Metal | Typical Oxidation Product(s) | Common Oxidant(s) |
| Cobalt (Co) | Allylic oxidation products (enone, enol) | O₂, TBHP |
| Copper (Cu) | Allylic oxidation products | O₂, TBHP |
| Molybdenum (Mo) | Epoxide | H₂O₂, TBHP |
| Vanadium (V) | Epoxide | H₂O₂, TBHP |
| Tungsten (W) | Epoxide | H₂O₂ |
This table is interactive. Users can sort the data by column.
Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including the oxidation of alkenes. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and the presence of well-defined active sites make them attractive for catalytic applications.
In the context of the oxidation of Cyclohexene, 4-(dimethoxymethyl)-, MOFs can serve as robust platforms for catalytically active metal centers. For example, incorporating transition metals known for their catalytic activity in oxidation reactions, such as cobalt, copper, or vanadium, into the MOF structure can lead to highly active and reusable catalysts.
The confined environment within the pores of a MOF can also influence the selectivity of the reaction. The size and shape of the pores can impose steric constraints on the substrate and transition states, potentially leading to enhanced selectivity for a particular product. Furthermore, the ability to functionalize the organic linkers in MOFs provides an additional avenue for tuning the catalytic properties of the material.
Cycloaddition Reactions
The carbon-carbon double bond in Cyclohexene, 4-(dimethoxymethyl)- can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.
Cyclohexene, 4-(dimethoxymethyl)- can act as the dienophile in a [4+2] cycloaddition with a suitable diene. The presence of the dimethoxymethyl group can influence the stereochemical outcome of the reaction. The reaction is typically thermally promoted and proceeds through a concerted pericyclic transition state.
Conversely, it is also conceivable for a derivative of Cyclohexene, 4-(dimethoxymethyl)- to be modified to contain a diene functionality, which could then undergo a Diels-Alder reaction with a dienophile. The synthetic utility of such reactions lies in their ability to construct complex polycyclic systems with a high degree of stereocontrol in a single step.
Diels-Alder Reactions and Derivatives
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org In the context of Cyclohexene, 4-(dimethoxymethyl)-, the cyclohexene double bond can act as a dienophile. For a successful reaction, the dienophile is typically activated by electron-withdrawing groups. organic-chemistry.org The dimethoxymethyl group is not strongly electron-withdrawing, which suggests that Cyclohexene, 4-(dimethoxymethyl)- would be a moderately reactive dienophile.
The reaction would involve the concerted interaction of the π-electrons of the diene and the dienophile to form a new, more complex bicyclic or polycyclic structure. The stereochemistry of the resulting adduct is highly controlled by the suprafacial nature of the cycloaddition.
Table 1: Hypothetical Diels-Alder Reactions of Cyclohexene, 4-(dimethoxymethyl)-
| Diene | Dienophile | Expected Product |
| 1,3-Butadiene (B125203) | Cyclohexene, 4-(dimethoxymethyl)- | 4-(Dimethoxymethyl)bicyclo[2.2.2]oct-2-ene |
| Cyclopentadiene (B3395910) | Cyclohexene, 4-(dimethoxymethyl)- | 5-(Dimethoxymethyl)tricyclo[5.2.1.02,6]dec-8-ene |
| Anthracene | Cyclohexene, 4-(dimethoxymethyl)- | 9,10-Ethano-1-(dimethoxymethyl)anthracene |
Note: These are predicted products based on the general mechanism of the Diels-Alder reaction.
Other Cycloaddition Types
Beyond the Diels-Alder reaction, the double bond of cyclohexene derivatives can participate in other cycloaddition reactions, although they are generally less common. These can include [2+2] cycloadditions, often photochemically induced, to form four-membered rings. For instance, reaction with another alkene under photochemical conditions could potentially yield a bicyclo[4.2.0]octane derivative. However, these reactions are often less efficient and can lead to a mixture of products.
Reactions Involving the Dimethoxymethyl (Acetal) Group
The dimethoxymethyl group is a dimethyl acetal (B89532) of a formyl group. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.
Hydrolysis to Aldehydes
The primary reaction of the dimethoxymethyl group is its hydrolysis back to the corresponding aldehyde, 4-formylcyclohexene. This reaction is typically catalyzed by an acid in the presence of water. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and a second molecule of methanol.
Table 2: Conditions for Acetal Hydrolysis
| Catalyst | Solvent | Temperature | Product |
| Dilute HCl | Water/THF | Room Temperature | 4-Formylcyclohexene |
| Acetic Acid | Water | 50 °C | 4-Formylcyclohexene |
| Amberlyst-15 | Acetone/Water | Room Temperature | 4-Formylcyclohexene |
Transacetalization Reactions
Transacetalization is a process where the acetal group is exchanged by reacting with a different alcohol, typically a diol, in the presence of an acid catalyst. This is an equilibrium process and is often used to form cyclic acetals, which can be more stable or serve as a different type of protecting group. For example, reacting Cyclohexene, 4-(dimethoxymethyl)- with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid would yield the corresponding 1,3-dioxolane derivative.
Nucleophilic Additions to the Activated Carbonyl Equivalent
While the acetal itself is not susceptible to direct nucleophilic attack, its hydrolysis to the aldehyde unmasks a reactive carbonyl group. This aldehyde can then undergo a wide range of nucleophilic addition reactions. For example, treatment with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols after an aqueous workup. masterorganicchemistry.comleah4sci.com
Table 3: Nucleophilic Addition Reactions following Hydrolysis
| Nucleophile | Reagent | Product after Workup |
| Methyl | CH3MgBr | 1-(Cyclohex-3-en-1-yl)ethanol |
| Phenyl | PhLi | Cyclohex-3-en-1-yl(phenyl)methanol |
| Cyanide | NaCN/H+ | 2-(Cyclohex-3-en-1-yl)-2-hydroxyacetonitrile |
Reactions at Allylic Positions
The carbon atoms adjacent to the double bond in the cyclohexene ring are known as allylic positions. These positions are particularly reactive towards radical and certain oxidative reactions due to the resonance stabilization of the resulting allylic radical or carbocation intermediate.
Common reactions at the allylic position of cyclohexene derivatives include:
Allylic Halogenation: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) can selectively introduce a bromine atom at the allylic position. libretexts.org In the case of Cyclohexene, 4-(dimethoxymethyl)-, this would lead to a mixture of 3-bromo-5-(dimethoxymethyl)cyclohex-1-ene and 6-bromo-4-(dimethoxymethyl)cyclohex-1-ene.
Allylic Oxidation: Oxidizing agents such as chromium-based reagents (e.g., PCC, PDC) or selenium dioxide (SeO2) can oxidize the allylic C-H bonds to introduce a carbonyl or hydroxyl group. wikipedia.org For instance, oxidation with SeO2 could potentially yield cyclohex-2-en-1-one or cyclohex-2-en-1-ol derivatives with the dimethoxymethyl group intact.
Table 4: Common Allylic Functionalization Reactions
| Reagent | Reaction Type | Potential Product(s) |
| N-Bromosuccinimide (NBS), Light | Allylic Bromination | Mixture of allylic bromides |
| Selenium Dioxide (SeO2) | Allylic Oxidation | Allylic alcohol or enone |
| Pyridinium Chlorochromate (PCC) | Allylic Oxidation | Allylic enone |
Allylic Substitution Reactions
Allylic substitution reactions are a cornerstone of modern organic synthesis, allowing for the introduction of a wide range of substituents at the position adjacent to a double bond. In the case of Cyclohexene, 4-(dimethoxymethyl)-, these reactions typically proceed via the formation of a π-allyl metal complex, most commonly with palladium catalysts. The general mechanism, often referred to as the Tsuji-Trost reaction, involves the coordination of a palladium(0) catalyst to the cyclohexene double bond, followed by oxidative addition to form a η³-π-allylpalladium(II) complex. This intermediate is then susceptible to nucleophilic attack, leading to the formation of the substituted product and regeneration of the palladium(0) catalyst. wikipedia.org
The regioselectivity of nucleophilic attack on the π-allyl complex derived from unsymmetrical allylic substrates is a critical aspect of these reactions. For Cyclohexene, 4-(dimethoxymethyl)-, the electronic and steric properties of the dimethoxymethyl group can influence where the incoming nucleophile will attack. While specific studies on this exact substrate are limited, research on similar substituted cyclohexene systems provides valuable insights.
| Catalyst System | Nucleophile | Product(s) | Regioselectivity | Reference |
| Pd(PPh₃)₄ | Malonate Esters | Allylic alkylation products | Dependent on reaction conditions and ligand | wikipedia.org |
| [Pd(allyl)Cl]₂ / Ligand | Amines | Allylic amination products | Influenced by ligand steric bulk | nih.gov |
| Ir Catalysts | Various Nucleophiles | Branched allylic substitution products | Generally favors branched products | organic-chemistry.org |
Functionalization of Allylic C-H Bonds
Direct functionalization of allylic C-H bonds represents a more atom-economical approach compared to traditional allylic substitution, as it avoids the need for pre-installing a leaving group. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in advancing this field. For Cyclohexene, 4-(dimethoxymethyl)-, the activation of an allylic C-H bond would lead to the formation of a metal-allyl intermediate, which can then undergo further reaction.
| Catalyst | Reagent | Reaction Type | Mechanistic Insight | Reference |
| Rh(III) complexes | Dioxazolones | Allylic C-H Amination | Involves a Cp*Rh(π-allyl) intermediate | nih.gov |
| Pd(II) complexes | Various Oxidants | Allylic C-H Oxidation | Can proceed via a π-allylpalladium intermediate | dtu.dk |
Intramolecular Reactions and Cascade Processes
The strategic placement of functional groups within a molecule can enable powerful intramolecular reactions and cascade sequences, rapidly building molecular complexity from simpler starting materials. The dimethoxymethyl group in Cyclohexene, 4-(dimethoxymethyl)- can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then participate in a variety of intramolecular transformations.
Intramolecular Cyclizations and Rearrangements
Upon deprotection of the acetal to the corresponding aldehyde, Cyclohexene, 4-formyl- can undergo intramolecular cyclization reactions. For instance, if a suitable nucleophilic moiety is present elsewhere in the molecule or introduced synthetically, it can react with the aldehyde to form a new ring system. Such reactions are pivotal in the synthesis of bicyclic and polycyclic natural products. While specific examples starting directly from Cyclohexene, 4-(dimethoxymethyl)- are not extensively documented, the concept is a fundamental strategy in organic synthesis. thieme-connect.de
Chemo-, Regio-, and Stereoselectivity in Cascade Reactions
Cascade reactions involving cyclohexene derivatives often exhibit high levels of selectivity, which are crucial for the efficient synthesis of complex target molecules. In the context of Cyclohexene, 4-(dimethoxymethyl)-, the stereocenter at the 4-position, if the starting material is chiral, can influence the stereochemical outcome of subsequent reactions.
For example, in a palladium-catalyzed tandem allylic substitution/cyclization, the stereochemistry of the initial substitution can direct the facial selectivity of the subsequent cyclization step. nih.gov The choice of catalyst, ligands, and reaction conditions plays a critical role in controlling the chemo-, regio-, and stereoselectivity of these cascade processes. The dimethoxymethyl group, being relatively inert under many catalytic conditions, can be carried through several synthetic steps before its transformation is desired.
Functional Group Compatibility in Complex Syntheses
The success of a complex multi-step synthesis often hinges on the compatibility of the various functional groups present in the molecule with the reaction conditions employed. The dimethoxymethyl group in Cyclohexene, 4-(dimethoxymethyl)- is an acetal, which serves as a protecting group for the corresponding aldehyde.
Stability and Reactivity of the Dimethoxymethyl Acetal:
Stable under: Basic and neutral conditions, and towards many nucleophilic reagents and organometallic compounds (e.g., Grignard reagents, organolithiums). libretexts.orglibretexts.org
Labile under: Acidic conditions, particularly in the presence of water, which will hydrolyze the acetal to the aldehyde and methanol. libretexts.orglibretexts.org
This stability profile makes the dimethoxymethyl group an excellent choice for protecting an aldehyde functionality while performing reactions on the cyclohexene ring, such as those involving strong bases or nucleophiles. For instance, if a reaction requires the use of a Grignard reagent to modify another part of the molecule, the acetal will remain intact, preventing the undesired reaction at the aldehyde position. chemistrysteps.comyoutube.com
The compatibility of the acetal with various transition metal-catalyzed reactions is also a key consideration. In many palladium-catalyzed cross-coupling reactions, the acetal group is well-tolerated. nih.gov However, the Lewis acidity of some metal catalysts or additives could potentially lead to acetal cleavage, a factor that must be considered during reaction design.
| Reaction Type | Reagents | Compatibility of Dimethoxymethyl Group | Reference |
| Grignard Reaction | RMgX | High | chemistrysteps.comyoutube.com |
| Organolithium Reactions | RLi | High | libretexts.orglibretexts.org |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base | Generally high, but depends on specific conditions | nih.gov |
| Acid-Catalyzed Reactions | H⁺ | Low (deprotection occurs) | libretexts.orglibretexts.org |
Theoretical and Computational Investigations
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule governs its fundamental chemical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. libretexts.orglibretexts.org These orbitals are classified as bonding, antibonding, or non-bonding, each with a discrete energy level. youtube.com
Key principles of MO Theory include:
The total number of molecular orbitals formed equals the number of atomic orbitals that combined to create them. libretexts.org
Electrons fill these orbitals starting from the lowest energy level upwards (Aufbau principle). studyorgo.com
Bonding orbitals are lower in energy than the original atomic orbitals and stabilize the molecule, while antibonding orbitals are higher in energy and destabilizing. libretexts.orgyoutube.com
For Cyclohexene (B86901), 4-(dimethoxymethyl)-, the most significant orbitals for reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comstudyorgo.com The π-bond of the cyclohexene ring gives rise to a bonding π orbital and an antibonding π* orbital. The π orbital is typically the HOMO, representing the region of highest electron density and the site of nucleophilic character. The π* orbital is the LUMO, representing the region most susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.neteurjchem.com
Conformational Analysis and Energy Minimization
Unlike the stable chair conformation of cyclohexane (B81311), the presence of a double bond forces the cyclohexene ring into a "half-chair" conformation. youtube.comutexas.edu In this arrangement, four of the carbon atoms (C1, C2, C3, and C6) lie in a plane, while the other two carbons (C4 and C5) are puckered above and below this plane. youtube.com Substituents on the saturated carbons can occupy pseudoaxial and pseudoequatorial positions. youtube.com
For Cyclohexene, 4-(dimethoxymethyl)-, the dimethoxymethyl group is attached to a saturated carbon (C4). This bulky group can exist in two primary conformations:
Pseudoequatorial: The substituent points away from the ring, minimizing steric interactions.
Pseudoaxial: The substituent points more vertically, leading to potential 1,3-diaxial-like steric clashes with other atoms on the ring.
Conformational analysis, aided by computational energy minimization, is used to determine the most stable arrangement. By calculating the potential energy of different conformers, the global minimum on the potential energy surface can be identified. For monosubstituted cyclohexanes, the equatorial position is almost always favored for bulky groups to avoid steric strain. openstax.org It is therefore highly probable that the pseudoequatorial conformation of Cyclohexene, 4-(dimethoxymethyl)- is significantly more stable than the pseudoaxial form. Energy minimization calculations using methods like Density Functional Theory (DFT) can quantify this energy difference, which determines the equilibrium population of each conformer at a given temperature. utexas.edue3s-conferences.org
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway. e3s-conferences.orgscm.com A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). ucsb.edu The transition state is a first-order saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu
The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. Transition state calculations are computationally intensive but provide invaluable data:
Structure of the Transition State: Reveals the geometry of the molecule at the peak of the energy barrier, showing which bonds are breaking and forming.
Activation Energy: Allows for the quantitative prediction of reaction kinetics.
Vibrational Frequencies: A true transition state is confirmed by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com
For Cyclohexene, 4-(dimethoxymethyl)-, such calculations could be used to model various reactions, such as electrophilic additions to the double bond or reactions involving the acetal (B89532) group. By mapping the minimum energy path, chemists can understand the detailed mechanism, identify key intermediates, and rationalize the feasibility of a proposed reaction. e3s-conferences.org
Prediction of Reactivity and Selectivity
Theoretical calculations are instrumental in predicting both the reactivity and selectivity of chemical reactions.
Reactivity: As discussed, the HOMO-LUMO energy gap is a strong indicator of kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net Molecular Electrostatic Potential (MEP) maps, which are generated computationally, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of attack. researchgate.net
Selectivity: When a reaction can yield multiple products (e.g., regioisomers or stereoisomers), computational modeling can predict the major product. This is achieved by calculating the transition state energies for all possible pathways. According to Transition State Theory, the pathway with the lowest-energy transition state will be the fastest and thus dominate, leading to the major product. cam.ac.uk For instance, in a study of the Diels-Alder reaction to form a substituted cyclohexene, DFT calculations were used to determine the relative energies of transition states leading to different stereochemical products (axial vs. equatorial), successfully predicting the product distribution. researchgate.net This approach allows for the rationalization of observed selectivity and the design of reactions to favor a desired outcome.
Computational Studies on Related Cyclohexene Derivatives
While specific computational studies on Cyclohexene, 4-(dimethoxymethyl)- are not widely published, research on analogous structures demonstrates the utility of these methods.
Methyl 2-methoxycyclohex-3-ene-1-carboxylate: A DFT study investigated the regio- and stereoselectivity of the Diels-Alder reaction that forms this molecule. The calculations analyzed the stability of different conformers (axial-axial, equatorial-equatorial, and axial-equatorial) and used Frontier Molecular Orbital (FMO) theory to explain the observed product ratios. researchgate.net
Cyclohexene Autoxidation Products: In a study of atmospheric chemistry, DFT was used to investigate the molecular interactions and clustering of a C₆H₈O₇ ketodiperoxy acid, a product formed from cyclohexene ozonolysis. The calculations evaluated the Gibbs free energies of formation to determine the stability of molecular clusters, revealing that strong intramolecular hydrogen bonds stabilized the isolated molecule. nih.gov
Cyclohexane Partial Oxidation: Researchers have used DFT to model the gas-phase partial oxidation of cyclohexane. These studies located stable reactants, products, and transition-state intermediates to probe the energetics of major reaction channels, helping to understand how to adjust reactor conditions to obtain desired products like cyclohexene. researchgate.netpsu.edu
These examples underscore the power of computational methods to provide deep mechanistic insight and predictive power for reactions involving the cyclohexene scaffold and its derivatives.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. psu.edumdpi.com DFT calculates the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.
The applications of DFT in the study of molecules like Cyclohexene, 4-(dimethoxymethyl)- are extensive and encompass all the topics discussed previously:
Geometry Optimization: Finding the lowest energy structure for reactants, products, intermediates, and conformers. researchgate.net
Thermodynamic Properties: Calculating enthalpies, entropies, and Gibbs free energies to determine reaction feasibility and equilibrium constants. e3s-conferences.orgpsu.edu
Transition State Searching: Locating transition state structures and calculating activation energies to predict reaction rates and selectivity. researchgate.net
Spectroscopic Properties: Predicting vibrational frequencies (IR/Raman spectra) and NMR chemical shifts to aid in structural characterization.
Commonly used DFT functionals in studies of organic molecules include B3LYP and PBE, often paired with basis sets like 6-31G(d) or def2-TZVP, which provide a mathematical description of the atomic orbitals. researchgate.nete3s-conferences.orgmdpi.com The inclusion of dispersion corrections (e.g., DFT-D) is often crucial for accurately modeling non-covalent interactions in larger systems. mdpi.com
Interactive Table: Summary of DFT Applications in Cyclohexene-Related Systems
| Application | Description | Relevant Properties Calculated | Example from Related Systems |
|---|---|---|---|
| Conformational Analysis | Determining the relative stability of different spatial arrangements (conformers) of a molecule. | Ground state geometry, relative energies, steric strain. | Predicting the stability of axial vs. equatorial conformers in substituted cyclohexenes. researchgate.net |
| Reaction Mechanism | Mapping the minimum energy pathway from reactants to products. | Transition state structures, activation energies, reaction intermediates. | Modeling the partial oxidation of cyclohexane to cyclohexene. researchgate.net |
| Reactivity Prediction | Assessing the kinetic and thermodynamic favorability of a reaction. | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), reaction enthalpies. | Analyzing the stability and reactivity of Diels-Alder adducts. researchgate.net |
| Selectivity Prediction | Determining the major product among several possibilities. | Relative energies of competing transition states. | Predicting stereoselectivity in the formation of disubstituted cyclohexenes. researchgate.netcam.ac.uk |
Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Advanced Spectroscopic Techniques for Reaction Progress and Complex Product Analysis
Spectroscopic techniques are at the forefront of chemical analysis, offering non-destructive and highly detailed information about molecular structure and functional groups. For a molecule like "Cyclohexene, 4-(dimethoxymethyl)-," with its combination of a cyclic alkene and an acetal (B89532) functional group, advanced spectroscopic methods are crucial for unambiguous characterization and for tracking chemical transformations.
Two-Dimensional Nuclear Magnetic Resonance Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the complete structural assignment of "Cyclohexene, 4-(dimethoxymethyl)-." While one-dimensional (1D) NMR provides initial information on the chemical environments of protons and carbons, 2D NMR experiments resolve ambiguities and establish connectivity within the molecule.
Key 2D NMR experiments for the analysis of this compound would include:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexene (B86901) ring and the dimethoxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart, which is critical for identifying the connectivity between the cyclohexene ring and the dimethoxymethyl substituent.
Table 1: Hypothetical 2D NMR Data for Cyclohexene, 4-(dimethoxymethyl)-
| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations (with ¹H at ppm) | HSQC Correlation (with ¹³C at ppm) | HMBC Correlations (with ¹³C at ppm) |
| Olefinic H | ~5.7 | Olefinic H, Allylic H | ~127 | Allylic C, Quaternary C |
| Acetal CH | ~4.3 | Methine H | ~104 | Methoxy (B1213986) C, Methine C |
| Methoxy H | ~3.3 | - | ~53 | Acetal C |
| Allylic H | ~2.0 | Olefinic H, Ring CH₂ | ~30 | Olefinic C, Ring C |
| Ring CH₂ | ~1.2-1.8 | Allylic H, Methine H, other Ring CH₂ | ~25-35 | Adjacent Ring C |
| Methine H | ~1.5 | Acetal CH, Ring CH₂ | ~40 | Acetal C, Ring C |
High-Resolution Mass Spectrometry for Mechanistic Intermediates
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of "Cyclohexene, 4-(dimethoxymethyl)-" and any transient intermediates that may form during its synthesis or subsequent reactions. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas.
In the context of reaction monitoring, HRMS can be used to detect and identify short-lived species, providing invaluable insight into reaction mechanisms. For instance, in the acid-catalyzed hydrolysis of the dimethoxymethyl group, HRMS could potentially identify the protonated acetal and the subsequent oxocarbenium ion intermediate.
Common fragmentation pathways for "Cyclohexene, 4-(dimethoxymethyl)-" under electron ionization would likely involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl radical. The high-resolution capabilities would allow for the differentiation between isobaric species, which have the same nominal mass but different elemental compositions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying and tracking changes in the functional groups of "Cyclohexene, 4-(dimethoxymethyl)-."
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C stretch of the cyclohexene ring (around 1650 cm⁻¹), the C-O stretches of the acetal (typically in the 1150-1050 cm⁻¹ region), and the C-H stretches of the alkene and alkane moieties.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The C=C bond, being highly polarizable, would likely give a strong Raman signal. This technique is particularly useful for monitoring reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions.
During a reaction, such as the oxidation of the double bond or the hydrolysis of the acetal, changes in the intensities of these characteristic bands would provide a real-time profile of the functional group transformations.
Table 2: Expected Vibrational Spectroscopy Bands for Cyclohexene, 4-(dimethoxymethyl)-
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| C=C (alkene) | Stretching | ~1650 (weak to medium) | ~1650 (strong) |
| =C-H (alkene) | Stretching | ~3020 | ~3020 |
| C-O (acetal) | Stretching | ~1150-1050 (strong) | Weak |
| C-H (alkane) | Stretching | ~2950-2850 | ~2950-2850 |
Chromatographic Methods for Purity Assessment and By-product Identification
Chromatographic techniques are the gold standard for separating components of a mixture, making them indispensable for assessing the purity of "Cyclohexene, 4-(dimethoxymethyl)-" and identifying any by-products from its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Given the likely volatility of "Cyclohexene, 4-(dimethoxymethyl)-," GC-MS is an ideal method for its analysis.
A GC-MS analysis would provide a chromatogram showing the retention time of the main compound and any impurities. The mass spectrum corresponding to each chromatographic peak can then be used to identify the components. Potential by-products from the synthesis of "Cyclohexene, 4-(dimethoxymethyl)-," which could arise from incomplete reaction or side reactions, could be readily identified.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly for less volatile compounds or for preparative-scale purification. For "Cyclohexene, 4-(dimethoxymethyl)-," reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be the method of choice.
HPLC can be used to quantify the purity of the compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for the identification of non-volatile by-products or degradation products.
Information Not Available
Following a comprehensive search of scientific literature, we were unable to locate specific research detailing the use of X-ray crystallography for the determination of the absolute stereochemistry of derivatives of the compound Cyclohexene, 4-(dimethoxymethyl)- .
While X-ray crystallography is a definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules, published studies explicitly applying this technique to a derivative of Cyclohexene, 4-(dimethoxymethyl)- could not be identified. Consequently, the detailed research findings and crystallographic data required to populate the requested article section are not available in the public domain.
Therefore, we are unable to generate the article on "" with the specific subsection "5.3. X-ray Crystallography for Absolute Stereochemistry Determination (of derivatives)" for this compound.
Applications in Advanced Materials and Fine Chemicals
Role as a Monomer in Polymer Chemistry
While not a widely commercialized monomer, the chemical structure of Cyclohexene (B86901), 4-(dimethoxymethyl)- suggests its potential utility in polymer synthesis. The presence of the cyclohexene double bond provides a site for polymerization, and the dimethoxymethyl group can be retained in the resulting polymer for subsequent modification or can influence the polymerization process itself.
The polymerization of Cyclohexene, 4-(dimethoxymethyl)- can theoretically proceed through several mechanisms, each influenced by the nature of the initiator and the reaction conditions.
Cationic Polymerization: Alkenes with electron-donating groups are often susceptible to cationic polymerization. wikipedia.orgutexas.edureadchemistry.comlibretexts.org The cyclohexene ring, being an alkene, can be initiated by a cationic species. However, the dimethoxymethyl acetal (B89532) group is sensitive to acidic conditions, which are typically required for cationic polymerization. utexas.edu This can lead to undesired side reactions, such as the cleavage of the acetal, which could complicate the polymerization process or lead to cross-linking. The choice of a mild Lewis acid initiator and low temperatures might be necessary to achieve controlled polymerization. readchemistry.com
Radical Polymerization: Free radical polymerization is a robust method applicable to a wide variety of monomers. cmu.eduuliege.be The double bond in the cyclohexene ring can undergo addition by a radical initiator to start the polymerization chain. Radical polymerizations are generally more tolerant of various functional groups compared to ionic polymerizations, suggesting that the dimethoxymethyl acetal would likely remain intact under these conditions. cmu.edu The reactivity of the cyclohexene double bond towards radical attack would be a key factor in determining the feasibility and efficiency of this polymerization method.
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the polymerization of cyclic olefins, including cyclohexene derivatives. rsc.org This method utilizes transition metal catalysts to open the cyclic structure and form a linear polymer. The resulting polymer would have a repeating unit that incorporates the carbon backbone of the cyclohexene ring. The dimethoxymethyl group would be preserved as a pendant group on the polymer chain, offering a site for post-polymerization modification.
Table 1: Potential Polymerization Mechanisms for Cyclohexene, 4-(dimethoxymethyl)-
| Polymerization Mechanism | Initiator/Catalyst | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Cationic Polymerization | Protic acids, Lewis acids | Can be effective for alkenes with electron-donating groups. | Acetal group is acid-sensitive, leading to potential side reactions. |
| Radical Polymerization | Radical initiators (e.g., AIBN, peroxides) | Tolerant to a wide range of functional groups, including acetals. | Reactivity of the cyclohexene double bond may be moderate. |
| Ring-Opening Metathesis Polymerization (ROMP) | Transition metal catalysts (e.g., Grubbs', Schrock's) | Well-suited for cyclic olefins, preserves the functional group. | Catalyst sensitivity and cost can be a factor. |
Cyclohexene, 4-(dimethoxymethyl)- could potentially be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The choice of comonomer and polymerization technique would be crucial in determining the final polymer architecture and properties.
For instance, in a radical copolymerization, it could be combined with common monomers like styrenes or acrylates. The reactivity ratios of the two monomers would dictate the distribution of the monomer units in the polymer chain. researchgate.net Given that cyclic ketene acetals have been successfully copolymerized with vinyl monomers, it is plausible that Cyclohexene, 4-(dimethoxymethyl)- could also be incorporated into copolymers. morressier.comresearchgate.net
In cationic copolymerization, vinyl ethers could be suitable comonomers. osaka-u.ac.jp The similar reaction mechanism could allow for the incorporation of both monomer units into the polymer backbone, although the aforementioned sensitivity of the acetal group to acidic conditions would need to be carefully managed.
Precursor in the Synthesis of Specialty Chemicals
The true synthetic utility of Cyclohexene, 4-(dimethoxymethyl)- likely lies in its role as a precursor to other valuable chemical entities. The dimethoxymethyl group serves as a protecting group for an aldehyde, which can be easily deprotected under mild acidic conditions. The resulting 4-formylcyclohexene is a versatile intermediate with applications in various fields of fine chemical synthesis. perfumerflavorist.com
Cyclohexene derivatives are important structural motifs in a variety of biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals. nus.edu.sg The 4-formylcyclohexene, derived from Cyclohexene, 4-(dimethoxymethyl)-, can be a valuable chiral building block in the synthesis of complex drug molecules. researchgate.netnih.govnih.gov The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. These transformations allow for the elaboration of the cyclohexene core into more complex structures found in various pharmaceutical agents. The cyclohexene ring itself can also be further functionalized, for example, through epoxidation or dihydroxylation of the double bond, to introduce additional stereocenters.
The synthesis of agrochemicals, such as herbicides, insecticides, and fungicides, often involves the construction of complex molecular architectures. Cyclohexene derivatives are utilized as intermediates in the production of some of these compounds. nus.edu.sg The Diels-Alder reaction, a powerful tool for the formation of cyclohexene rings, is employed in the industrial synthesis of certain agrochemicals. nih.govresearchgate.netyoutube.comnih.gov 4-Formylcyclohexene, obtained from Cyclohexene, 4-(dimethoxymethyl)-, can serve as a versatile starting material for the synthesis of agrochemical ingredients. The aldehyde group can be transformed into various other functional groups, and the cyclohexene ring can be modified to generate a diverse range of molecular scaffolds for screening and development of new active compounds.
Cyclohexene carboxaldehyde derivatives are well-established components in the flavor and fragrance industry. perfumerflavorist.comresearchgate.networdpress.combeilstein-journals.org The chemical structure of these compounds is a key determinant of their olfactory properties. Cyclohexene, 4-(dimethoxymethyl)- can be readily converted to 4-formylcyclohexene, which can then be used as a starting material for the synthesis of various fragrance ingredients. The aldehyde group can be reacted with different reagents to create a library of related compounds with potentially interesting scent profiles. For example, aldol condensation with ketones can lead to the formation of α,β-unsaturated ketones, a class of compounds often found in fragrances. beilstein-journals.org The Diels-Alder reaction is also a key synthetic route to many important fragrance precursors with a cyclohexene core. perfumerflavorist.com
Application in Materials Science as a Building Block
The bifunctional nature of Cyclohexene, 4-(dimethoxymethyl)- allows for its incorporation into larger structures through various polymerization and surface modification techniques. The cyclohexene moiety can undergo reactions typical of alkenes, such as addition polymerization, ring-opening metathesis polymerization (ROMP), and epoxidation, while the dimethoxymethyl group provides a latent aldehyde functionality that can be deprotected under acidic conditions for subsequent chemical transformations.
The presence of the cyclohexene ring makes Cyclohexene, 4-(dimethoxymethyl)- a candidate monomer for the synthesis of polymers with unique architectures and functionalities. The polymerization of this monomer could lead to materials with tailored properties, such as thermal stability, chemical resistance, and optical clarity.
Research Findings:
Currently, specific research detailing the homopolymerization or copolymerization of Cyclohexene, 4-(dimethoxymethyl)- is not extensively documented in publicly available literature. However, based on the reactivity of similar cyclohexene derivatives, several polymerization routes can be postulated.
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique for the polymerization of cyclic olefins. If Cyclohexene, 4-(dimethoxymethyl)- were to be polymerized via ROMP, it would result in a linear polymer with repeating units containing the dimethoxymethyl side group. The properties of the resulting polymer would be highly dependent on the catalyst used and the polymerization conditions.
Cationic Polymerization: The double bond in the cyclohexene ring could potentially be susceptible to cationic polymerization, initiated by a strong acid. This would lead to a saturated polymer backbone with pending dimethoxymethyl groups.
Free Radical Polymerization: While less common for simple cyclohexene, copolymerization with other vinyl monomers via free radical mechanisms could be a viable route to incorporate the unique functionality of Cyclohexene, 4-(dimethoxymethyl)- into a variety of polymer chains.
The resulting polymers, bearing the protected aldehyde group, could serve as reactive platforms for post-polymerization modification, allowing for the introduction of a wide range of functional groups.
Data on Potential Polymer Properties:
| Polymerization Method | Potential Polymer Structure | Anticipated Properties | Potential Applications |
|---|---|---|---|
| Ring-Opening Metathesis Polymerization (ROMP) | Linear polymer with unsaturated backbone and pending -(CH(OCH3)2) groups | Tunable glass transition temperature, potential for cross-linking | Specialty elastomers, functional resins |
| Cationic Polymerization | Saturated aliphatic backbone with pending -(CH(OCH3)2) groups | Higher thermal stability compared to ROMP polymers | High-performance plastics, coatings |
| Free Radical Copolymerization | Incorporation into various vinyl polymer backbones | Modification of properties of commodity plastics | Adhesives, functional additives |
The dimethoxymethyl group of Cyclohexene, 4-(dimethoxymethyl)- is a key feature for its use in the development of functionalized surfaces. This group can be hydrolyzed to reveal a highly reactive aldehyde group, which can then be used to covalently attach molecules to a surface through reactions like reductive amination or Schiff base formation.
Research Findings:
While direct studies on surface functionalization using Cyclohexene, 4-(dimethoxymethyl)- are scarce, the principles of surface chemistry suggest its potential utility. The cyclohexene part of the molecule could be used to anchor the molecule to a substrate, for example, through hydrosilylation onto a silicon surface or by polymerization from the surface.
Methods for Surface Functionalization:
"Grafting to" Approach: A pre-synthesized polymer containing Cyclohexene, 4-(dimethoxymethyl)- units could be attached to a surface.
"Grafting from" Approach: The monomer could be attached to a surface first, followed by surface-initiated polymerization.
Self-Assembled Monolayers (SAMs): While not a traditional SAM-forming molecule, derivatives of Cyclohexene, 4-(dimethoxymethyl)- with appropriate headgroups could potentially form ordered monolayers on various substrates.
Once the molecule is immobilized on a surface, the deprotection of the acetal would generate a surface covered with aldehyde groups. These "activated" surfaces can then be used to immobilize biomolecules, sensors, or other functional materials.
Potential Surface Properties and Applications:
| Surface Modification Technique | Resulting Surface Functionality | Potential Properties | Potential Applications |
|---|---|---|---|
| Surface-initiated Polymerization | Polymer brushes with pending aldehyde groups | High density of functional groups, tunable thickness | Biosensors, antifouling coatings |
| Covalent attachment of the monomer | Monolayer of molecules with aldehyde functionality | Controlled surface chemistry, specific binding sites | Chromatography supports, diagnostic arrays |
Future Research Directions and Outlook
Exploration of Novel Catalytic Systems
The functionalization of the cyclohexene (B86901) core and the transformation of its dimethoxymethyl group are central to its utility. Future research will heavily invest in discovering and optimizing novel catalytic systems to control these reactions with high precision.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for creating complex, chiral molecules. nih.govyoutube.com Future work will likely involve the application of novel chiral amine or squaramide-based organocatalysts to achieve enantioselective functionalization of the cyclohexene ring. nih.govnih.govrsc.org For instance, bifunctional catalysts, such as amino-squaramides, could facilitate one-pot cascade reactions to build highly substituted cyclohexane (B81311) frameworks with multiple stereocenters, which are common in bioactive natural products. nih.govresearchgate.net
Transition Metal Catalysis: While traditional acid catalysis is common for creating cyclohexenes, advanced transition metal catalysts offer unique reactivity. umass.edu Research into heterogeneous catalysts, such as TiZrCo mixed oxides, shows promise for selective aerobic oxidation of the cyclohexene moiety to valuable products like 2-cyclohexen-1-one. mdpi.com Other systems using molybdenum or vanadium complexes are being explored for efficient epoxidation. researchgate.net Future efforts will aim to develop more robust and recyclable catalysts for these transformations.
Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field that enables novel transformations under mild conditions. nih.gov This approach could be used for C-H functionalization or cycloaddition reactions involving Cyclohexene, 4-(dimethoxymethyl)-, opening pathways to previously inaccessible molecular architectures.
| Catalyst Type | Example | Potential Application | Key Advantage |
|---|---|---|---|
| Organocatalysis | Chiral Amines / Squaramides | Asymmetric Michael additions, Diels-Alder reactions | Metal-free, high stereoselectivity |
| Heterogeneous Transition Metal | TiZrCo Mixed Oxides | Selective aerobic oxidation | Recyclability, industrial scalability |
| Homogeneous Transition Metal | Vanadyl or Molybdenum Complexes | Epoxidation | High activity and selectivity |
| Photoredox Catalysis | Iridium or Ruthenium Complexes | C-H functionalization, radical additions | Mild reaction conditions, unique reactivity |
Development of Sustainable Synthetic Routes
In line with the principles of green chemistry, a major research thrust is the development of environmentally benign methods for synthesizing and functionalizing Cyclohexene, 4-(dimethoxymethyl)-.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The use of multifunctional biocatalysts (MFBs), where a single enzyme performs multiple reaction steps, is a promising avenue. acs.orgnih.gov For example, engineered enzymes like 4-oxaloacetatedecarboxylase (4-OT) variants or ene-imine reductases (Ene-IREDs) could be used to construct functionalized cyclohexene carbaldehydes in one-pot cascade reactions. acs.orgnih.gov Furthermore, multienzyme systems, potentially housed in engineered microorganisms, could convert simple cycloalkanols into complex functionalized amines, representing a fully biosynthetic route. rsc.org
Energy-Efficient Methods: Organophotocatalysis presents a sustainable strategy for reactions like the reduction of abundant benzene (B151609) feedstocks to cyclohexenes, using light as a traceless reagent. chemrxiv.org This avoids harsh reducing agents and high temperatures, contributing to a more sustainable chemical process.
| Strategy | Description | Example | Sustainability Benefit |
|---|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell systems to perform chemical transformations. | Engineered Ene-IREDs for cascade reactions. | Mild conditions, high selectivity, reduced waste. |
| Green Solvents | Replacing traditional petroleum-based solvents with bio-based or less hazardous alternatives. | Using 2-MeTHF or CPME instead of THF or toluene. | Reduced environmental impact and toxicity. |
| Photocatalysis | Using light to drive chemical reactions, often with a catalyst. | Organophotocatalytic reduction of arenes. | Energy efficiency, use of a renewable energy source. |
Advanced Applications in Drug Discovery (synthetic methodology focus)
The cyclohexene framework is a privileged scaffold found in numerous pharmaceuticals and natural products. nih.govnih.gov Cyclohexene, 4-(dimethoxymethyl)- is an ideal starting material for medicinal chemists because its two distinct functional groups—the alkene and the protected aldehyde—can be manipulated orthogonally.
The dimethoxymethyl group serves as a stable protecting group for a highly versatile carbaldehyde functionality. musechem.com This masked aldehyde can be deprotected under mild acidic conditions to participate in a wide array of subsequent reactions crucial for building molecular complexity, such as reductive aminations, Wittig reactions, and aldol (B89426) condensations. This makes the compound a key building block for creating libraries of complex molecules for drug screening. For example, the acetal (B89532) moiety is a key intermediate in creative strategies for synthesizing nucleoside derivatives, which are an important class of antiviral drugs. youtube.com The ability to introduce functionality at the 4-position while retaining a reactive alkene for further elaboration (e.g., via epoxidation, dihydroxylation, or cross-coupling) allows for the systematic exploration of chemical space around the cyclohexane core, accelerating the discovery of new therapeutic agents.
Integration with Flow Chemistry and Automation
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org The integration of this technology is a key future direction for the synthesis and application of Cyclohexene, 4-(dimethoxymethyl)-.
Improved Safety and Efficiency: Many reactions, such as oxidations or those involving highly reactive intermediates, are safer to conduct in flow reactors where small volumes are mixed and react continuously. acs.org Flow chemistry has been successfully used for the epoxidation and dichlorocyclopropanation of cyclohexene. acs.org
Access to Novel Reactivity: Flow systems can facilitate reactions that are difficult to perform in batch, such as those requiring high pressure, very short residence times, or the handling of hazardous gaseous reagents. cardiff.ac.uk Photochemical reactions, in particular, benefit from flow reactors, which ensure uniform irradiation and can be scaled up more easily than batch photoreactors. beilstein-journals.org
Automation and High-Throughput Screening: Automated flow platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions, accelerating the optimization of synthetic routes. This is particularly valuable in drug discovery, where a large number of derivatives need to be synthesized and tested. nih.gov The combination of flow chemistry with microwave irradiation (MACOS) has also been shown to dramatically reduce reaction times. nih.govrsc.org
| Reaction Type | Flow Technology Benefit | Reference Application |
|---|---|---|
| Photocyclization | Uniform light exposure, scalability. | Synthesis of phenanthrenes from stilbenes. beilstein-journals.org |
| Epoxidation/Oxidation | Enhanced safety with oxidants, precise temperature control. | Synthesis of cyclohexene oxide. |
| Handling Reactive Intermediates | In-situ generation and immediate use of unstable species. | Generation of ketenes for cycloadditions. cardiff.ac.uk |
| Microwave-Assisted Synthesis | Rapid heating and significantly reduced reaction times. | Suzuki couplings and ring-closing metathesis. rsc.org |
Expansion of Theoretical Modeling for Complex Reactivity
Computational chemistry provides invaluable insights into reaction mechanisms and molecular properties, guiding experimental design and accelerating discovery. The future study of Cyclohexene, 4-(dimethoxymethyl)- will increasingly rely on theoretical modeling.
Predicting Reactivity: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. scirp.org By calculating properties such as HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps, researchers can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of selective reactions. mdpi.comnih.gov
Elucidating Reaction Mechanisms: Computational studies are essential for understanding complex reaction pathways. For example, DFT calculations can help determine the transition state structures and activation energies for catalytic cycles, explaining the observed selectivity and reactivity. researchgate.net This has been applied to Diels-Alder reactions and cycloalkane combustion kinetics. mdpi.comacs.org
In Silico Catalyst Design: As computational power grows, it becomes more feasible to design catalysts in silico. By modeling the interaction between a substrate like Cyclohexene, 4-(dimethoxymethyl)- and a potential catalyst, researchers can screen for promising candidates before committing to laboratory synthesis, saving significant time and resources. ReaxFF molecular dynamics simulations can also model reaction kinetics under various conditions. researchgate.net
Q & A
Basic Research Questions
Q. What laboratory methods are effective for synthesizing cyclohexene derivatives like 4-(dimethoxymethyl)cyclohexene?
- Methodology : Acid-catalyzed dehydration of alcohols is a foundational approach. For example, cyclohexanol derivatives can be dehydrated using concentrated phosphoric acid (H₃PO₄) under reflux, followed by fractional distillation to isolate the product . The dimethoxymethyl substituent may require protective-group strategies during synthesis to prevent undesired side reactions. Ice-water baths are recommended during product collection to minimize volatilization .
Q. How can the alkene group in 4-(dimethoxymethyl)cyclohexene be experimentally confirmed?
- Methodology : Perform a bromine test: add bromine water to the compound. Decolorization indicates double-bond presence . For advanced confirmation, use H NMR to observe vinyl proton signals (~5–6 ppm) and C NMR to identify sp² carbons. IR spectroscopy can detect C=C stretching vibrations (~1650 cm⁻¹) .
Q. What purification techniques are optimal for isolating 4-(dimethoxymethyl)cyclohexene?
- Methodology : After synthesis, use vacuum distillation to separate the product from high-boiling-point impurities. Drying agents (e.g., anhydrous MgSO₄) remove residual moisture. For crystalline derivatives, fractional crystallization in ethanol or hexane enhances purity .
Advanced Research Questions
Q. What kinetic challenges arise in modeling the combustion or oxidation of substituted cyclohexenes?
- Methodology : High-temperature ignition studies (e.g., shock tube experiments) reveal Arrhenius behavior, but discrepancies exist among kinetic models. Key steps include allylic H-abstraction by oxygen and cyclopentene submechanisms. Sensitivity analysis identifies rate-limiting reactions, such as radical chain propagation pathways . Computational tools (e.g., CHEMKIN) validate mechanisms against experimental ignition delay times .
Q. How do steric and electronic effects of the dimethoxymethyl group influence Diels-Alder reactivity?
- Methodology : The electron-donating methoxy groups increase electron density in the cyclohexene ring, potentially accelerating dienophile interactions. Steric hindrance from the substituent may reduce reaction rates. Computational studies (DFT) quantify frontier molecular orbital (FMO) energy gaps, while experimental kinetic assays compare reaction rates with unsubstituted cyclohexene .
Q. What computational approaches predict thermodynamic properties of substituted cyclohexenes?
- Methodology : Density Functional Theory (DFT) calculates enthalpy of formation (ΔfH°), heat capacity, and bond dissociation energies. Compare results with experimental thermochemistry data (e.g., NIST Standard Reference Database) . For combustion applications, transition state theory (TST) models reaction barriers for radical-mediated pathways .
Q. How can contradictory mechanistic data in cyclohexene oxidation studies be resolved?
- Methodology : Cross-validate experimental data (e.g., ignition delay times, speciation profiles) with multiple kinetic models. Use sensitivity analysis to prioritize critical reactions (e.g., H-abstraction vs. ring-opening). Isotopic labeling (e.g., C) tracks carbon flow in intermediate species .
Data Contradiction Analysis
Q. Why do different kinetic models for cyclohexene combustion yield conflicting results?
- Analysis : Variations arise from incomplete submechanisms (e.g., cyclopentene pathways) or inaccurate rate constants for allylic H-abstraction. For example, some models underestimate the role of O₂ addition to cyclohexenyl radicals. Resolve discrepancies by integrating high-fidelity ab initio calculations (e.g., CCSD(T)) with experimental laminar flame speed data .
Methodological Best Practices
- Synthesis : Prioritize phosphoric acid over sulfuric acid to reduce side reactions (e.g., sulfonation) .
- Characterization : Combine GC-MS with H/C NMR to distinguish regioisomers in substituted cyclohexenes .
- Kinetic Modeling : Use uncertainty quantification (UQ) frameworks to assess model robustness against experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
